
ナザルチニブ
説明
Nazartinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has demonstrated significant antitumor activity and manageable safety in patients with advanced non-small cell lung cancer harboring epidermal growth factor receptor mutations . This compound selectively targets both activating mutations and resistance mutations in the epidermal growth factor receptor, while sparing the wild-type receptor .
科学的研究の応用
ナザルチニブは、次のような幅広い科学研究における応用があります。
化学: チロシンキナーゼ阻害のメカニズムや新規阻害剤の開発を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路や癌における上皮成長因子受容体変異の役割に関する研究に使用されます。
医学: 様々な癌、特に非小細胞肺癌の治療における治療の可能性について研究されています。
生化学分析
Biochemical Properties
Nazartinib interacts with the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and division . Specifically, Nazartinib targets EGFR mutations such as Leu858Arg, ex19del, and Thr790Met . By inhibiting these mutations, Nazartinib can prevent the uncontrolled cell division that leads to tumor growth .
Cellular Effects
Nazartinib has demonstrated antitumor activity in patients with EGFR-mutant advanced NSCLC . It influences cell function by inhibiting EGFR, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . This can lead to a decrease in tumor growth and size .
Molecular Mechanism
Nazartinib works at the molecular level by binding to EGFR and inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . Nazartinib is particularly effective against cells with EGFR-activating and T790M resistance mutations .
Temporal Effects in Laboratory Settings
In phase 1 of a study, Nazartinib demonstrated antitumor activity and manageable safety in patients with EGFR-mutant advanced NSCLC who received 3 prior lines of systemic therapy . The effects of Nazartinib were observed over time, with patients showing a response to treatment .
Metabolic Pathways
The metabolic pathway of Nazartinib involves its interaction with human liver microsomes .
Transport and Distribution
Given its mechanism of action, it is likely that Nazartinib is transported to areas where EGFR is present .
Subcellular Localization
Given that it targets EGFR, it is likely that Nazartinib localizes to the cell membrane where EGFR is typically found .
準備方法
合成経路と反応条件: ナザルチニブの合成には、キーとなる中間体の形成とその後のカップリング反応を含む複数の段階が含まれます反応条件は、多くの場合、特定の触媒、溶媒、温度制御を用いて、高収率と高純度を確保する .
工業的製造方法: ナザルチニブの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、費用対効果、環境持続可能性のために最適化されています。 連続フロー化学や自動合成などの高度な技術が採用され、生産を合理化し、廃棄物を最小限に抑えています .
化学反応の分析
反応の種類: ナザルチニブは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤によって促進されます。
還元: 酸化の反対で、この反応は、水素の付加または酸素の除去を伴い、通常は還元剤を用いて行われます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、水素ガスなどがあります。
主要な生成物: これらの反応から生成される主要な生成物は、用いる特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化化合物が生成される場合があります .
作用機序
ナザルチニブは、活性化変異を有する上皮成長因子受容体と耐性変異Thr790Metを選択的に阻害することにより、その効果を発揮します。この阻害は、細胞増殖と生存を促進する下流のシグナル伝達経路の活性化を阻害します。 これらの経路を阻害することにより、ナザルチニブはアポトーシスを誘導し、腫瘍の増殖を阻害します .
類似化合物:
オシメルチニブ: 活性化変異と耐性変異に対する選択性が類似する、第3世代の上皮成長因子受容体チロシンキナーゼ阻害剤です。
アルモネルチニブ: 中国で、進行性上皮成長因子受容体T790M非小細胞肺癌の治療薬として承認されている、第3世代の阻害剤です。
ラゼルチニブ: 現在臨床開発中の第3世代阻害剤 .
独自性: ナザルチニブは、上皮成長因子受容体の活性化変異と耐性変異の両方を選択的に標的とし、野生型受容体は温存する能力において独特です。 この選択性により、標的外効果のリスクを減らし、治療の可能性を高めています .
類似化合物との比較
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with similar selectivity for activating and resistance mutations.
Almonertinib: A third-generation inhibitor approved in China for treating advanced epidermal growth factor receptor T790M non-small cell lung cancer.
Lazertinib: A third-generation inhibitor currently in clinical development .
Uniqueness: Nazartinib is unique in its ability to selectively target both activating and resistance mutations in the epidermal growth factor receptor while sparing the wild-type receptor. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
生物活性
Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations associated with non-small cell lung cancer (NSCLC). This article provides an in-depth examination of the biological activity of nazartinib, including its mechanism of action, efficacy in clinical trials, safety profile, and comparative studies with other EGFR TKIs.
Nazartinib selectively inhibits mutant forms of EGFR, particularly those containing the Thr790Met mutation, which is commonly associated with resistance to first- and second-generation EGFR TKIs. By binding to the ATP-binding site of the mutant EGFR, nazartinib prevents receptor activation and downstream signaling pathways that promote tumor growth and survival. This selective inhibition minimizes effects on wild-type EGFR, reducing potential side effects associated with broader-spectrum TKIs .
Phase 1 and Phase 2 Trials
Nazartinib has been evaluated in multiple clinical trials for its efficacy in treating EGFR-mutant NSCLC. A notable phase 2 study reported promising results for treatment-naive patients with advanced NSCLC harboring EGFR mutations (L858R and/or ex19del). Patients received oral nazartinib at a dosage of 150 mg once daily, with the primary endpoint being the overall response rate (ORR) assessed by an independent review committee .
Efficacy Results:
- Overall Response Rate (ORR): The ORR observed was approximately 62% in evaluable patients.
- Disease Control Rate: Achieved a disease control rate of around 90%.
- Progression-Free Survival (PFS): Median PFS was reported at 12.3 months for patients treated with nazartinib .
Comparative Efficacy
In comparative studies against other TKIs like osimertinib, nazartinib demonstrated similar efficacy profiles against various EGFR mutations. For example, both drugs showed comparable IC50 values against cells expressing the T790M mutation, indicating effective inhibition of tumor growth .
Safety Profile
Nazartinib's safety profile has been characterized as favorable, with most adverse events being low-grade. Common side effects included:
- Skin Reactions: Predominantly maculopapular rash (62% of patients), dermatitis acneiform (12%), and pruritus (39%).
- Gastrointestinal Issues: Diarrhea was reported in 45% of patients.
- Other Effects: Fatigue and stomatitis were also common, occurring in approximately 30% of patients .
The most serious adverse events were rare but included pneumonia and dyspnea. Overall, serious drug-related adverse events occurred in about 9% of patients .
Case Studies
Several case studies have highlighted nazartinib's effectiveness in specific patient populations. For instance:
- A case study involving a patient with advanced NSCLC harboring the T790M mutation demonstrated a significant reduction in tumor size after treatment with nazartinib, supporting its role as an effective therapeutic option for resistant forms of lung cancer .
Data Summary
The following table summarizes key findings from clinical trials involving nazartinib:
Parameter | Value |
---|---|
Overall Response Rate (ORR) | ~62% |
Disease Control Rate | ~90% |
Median Progression-Free Survival (PFS) | 12.3 months |
Common Adverse Events | Rash (62%), Diarrhea (45%) |
Serious Adverse Events | ~9% |
特性
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-WUTDNEBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508250-71-2 | |
Record name | Nazartinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nazartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。